Cas no 162100-44-9 (1H-Indole,6-chloro-2,3-dihydro-5-methyl-)

6-Chloro-5-methyl-2,3-dihydro-1H-indole is a substituted indole derivative with a chloro group at the 6-position and a methyl group at the 5-position, along with a saturated 2,3-dihydro ring system. This structure imparts unique reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl substituents enhance its versatility in electrophilic and nucleophilic reactions, while the dihydroindole core offers stability compared to fully aromatic indoles. Its well-defined molecular framework makes it suitable for use in heterocyclic chemistry, particularly in the development of biologically active compounds. The compound is typically handled under controlled conditions due to its sensitivity to oxidation.
1H-Indole,6-chloro-2,3-dihydro-5-methyl- structure
162100-44-9 structure
Product Name:1H-Indole,6-chloro-2,3-dihydro-5-methyl-
CAS No:162100-44-9
MF:C9H10ClN
MW:167.635401248932
MDL:MFCD09907618
CID:109899
PubChem ID:22186080
Update Time:2025-06-07

1H-Indole,6-chloro-2,3-dihydro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,6-chloro-2,3-dihydro-5-methyl-
    • 6-chloro-5-methyl-2,3-dihydro-1H-indole
    • 1H-Indole,6-chloro-2,3-dihydro-5-methyl
    • 6-Chloro-5-methyl-2,3-dihydroindole
    • 6-CHLORO-5-METHYLINDOLINE
    • BS-44803
    • DTXSID90623383
    • AKOS006314886
    • MFCD09907618
    • 162100-44-9
    • 1H-Indole, 6-chloro-2,3-dihydro-5-methyl-
    • SCHEMBL4138556
    • F76199
    • EN300-1145521
    • ZAMJLADJGLXVOJ-UHFFFAOYSA-N
    • MDL: MFCD09907618
    • Inchi: 1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
    • InChI Key: ZAMJLADJGLXVOJ-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC2=C(C=1)NCC2

Computed Properties

  • Exact Mass: 167.05000
  • Monoisotopic Mass: 167.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.75440

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Additional information on 1H-Indole,6-chloro-2,3-dihydro-5-methyl-

Chemical Profile of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- (CAS No. 162100-44-9)

1H-Indole,6-chloro-2,3-dihydro-5-methyl-, identified by the CAS number 162100-44-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of a chlorine substituent at the 6-position and methyl groups at the 5- and 2,3-positions imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.

The structural features of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- contribute to its versatility in synthetic chemistry. The chlorine atom at the 6-position serves as a reactive site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups enhance lipophilicity and influence binding interactions with biological targets. These attributes have positioned this compound as a key intermediate in the synthesis of biologically active molecules.

In recent years, research has highlighted the potential of indole derivatives in addressing various therapeutic challenges. The indole core is widely recognized for its presence in numerous pharmacologically relevant compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The specific modification of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- has been explored in several studies aiming to develop novel therapeutic entities.

One notable area of investigation involves the use of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- as a precursor in the synthesis of indole-based inhibitors targeting enzyme families such as kinases and proteases. These enzymes are often implicated in pathological processes, making them attractive drug targets. For instance, modifications to the indole scaffold have led to the discovery of compounds with inhibitory activity against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Additionally, the compound has been studied for its interactions with transcription factors and nuclear receptors. The indole moiety's ability to modulate protein-DNA interactions has been leveraged in designing molecules that can selectively bind to specific DNA sequences or regulatory elements. Such applications are particularly relevant in gene therapy and precision medicine approaches.

The pharmacokinetic properties of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- have also been scrutinized in preclinical studies. The balance between lipophilicity and polarizability influences its absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these parameters is essential for developing compounds with improved bioavailability and reduced toxicity. Computational modeling techniques have been employed to predict and fine-tune these properties before experimental validation.

In the context of medicinal chemistry innovation, 1H-Indole,6-chloro-2,3-dihydro-5-methyl- exemplifies the strategic use of structural diversity to unlock new therapeutic opportunities. By systematically modifying functional groups and exploring different substitution patterns, chemists can generate libraries of compounds with tailored biological activities. This approach has been instrumental in identifying lead candidates for further development into novel drugs.

The synthesis of 1H-Indole,6-chloro-2,3-dihydro-5-methyl- involves multi-step organic transformations that highlight the ingenuity of synthetic methodologies. Key steps often include cyclization reactions to form the indole core followed by selective halogenation and alkylation to introduce the chlorine and methyl groups. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.

Recent advancements in biocatalysis have also been applied to modify indole derivatives like 1H-Indole,6-chloro-2,3-dihydro-5-methyl--, leveraging enzymatic reactions for regioselective functionalization. This methodology not only improves yield but also reduces reliance on hazardous reagents traditionally used in organic synthesis.

The role of computational chemistry in designing derivatives of 1H-Indole,6-chloro--2--dihydro--5--methyl--indoles has become increasingly prominent. Molecular docking simulations allow researchers to predict binding affinities and optimize interactions with biological targets before synthesizing candidate compounds. This high-throughput virtual screening accelerates the drug discovery pipeline by prioritizing molecules with high potential for therapeutic efficacy.

In conclusion,1H--Indoles--chloro--23--dihydro--5--methyl--(CAS No.--1621004449) is a versatile compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutics targeting diverse diseases. As research continues to uncover new applications for indole derivatives,this compound will likely remain at forefrontof medicinal chemistry innovation.

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